molecular formula C9H6BrNO2 B6150295 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 115571-78-3

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6150295
CAS No.: 115571-78-3
M. Wt: 240.1
InChI Key:
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Description

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of 4-methyl-2,3-dihydro-1H-indole-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1H-indole-2,3-dione
  • 4-methyl-1H-indole-2,3-dione
  • 7-bromo-4-(methoxymethyl)-2-methylindole

Uniqueness

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

115571-78-3

Molecular Formula

C9H6BrNO2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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